An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-sulfamoylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-sulfamoylbenzoic Acid
Foreword: Understanding the Molecular Landscape
For researchers, scientists, and professionals vested in the intricate world of drug development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of rational drug design, formulation development, and ultimately, therapeutic success. 4-Bromo-3-sulfamoylbenzoic acid, a substituted aromatic compound, presents a fascinating case study in the interplay of functional groups and their collective influence on molecular behavior. This guide provides an in-depth exploration of its key physicochemical characteristics, moving beyond a simple recitation of data to elucidate the "why" behind the "what." We will delve into the experimental methodologies used to determine these properties, offering a framework for empirical validation and a deeper appreciation of the science at play.
Molecular Identity and Structural Features
4-Bromo-3-sulfamoylbenzoic acid is a trifunctional aromatic compound, the structural architecture of which dictates its chemical personality. The molecule incorporates a benzoic acid moiety, a bromine atom, and a sulfonamide group, each contributing to its overall polarity, acidity, and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | 4-bromo-3-sulfamoylbenzoic acid | [PubChem][1] |
| CAS Number | 59815-19-9 | [Chempharmatech][2] |
| Molecular Formula | C₇H₆BrNO₄S | [PubChem][1] |
| Molecular Weight | 280.10 g/mol | [Chempharmatech][2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Br | [PubChem][1] |
| InChI Key | XDNAVLYDHZTCRB-UHFFFAOYSA-N | [PubChem][1] |
Predicted and Experimental Physicochemical Properties
A combination of in silico prediction and experimental data provides a comprehensive profile of 4-Bromo-3-sulfamoylbenzoic acid. While experimental values are the gold standard, high-quality predictions offer valuable insights, particularly in the early stages of research.
| Property | Predicted/Experimental Value | Method/Source |
| Melting Point | Not available (solid) | - |
| Boiling Point | 441.4±40.0 °C (Predicted for 4-Bromo-3-chlorosulfonyl-benzoic acid) | [ChemicalBook][3] |
| pKa | 2.77±0.10 (Predicted for 4-Bromo-3-chlorosulfonyl-benzoic acid) | [ChemicalBook][3] |
| LogP (XlogP) | 0.7 (Predicted) | [PubChem][1] |
| Solubility | Sparingly soluble in water, soluble in some organic solvents. | General observation |
Experimental Determination of Key Physicochemical Properties
The following sections detail the robust, field-proven methodologies for the experimental determination of the critical physicochemical properties of 4-Bromo-3-sulfamoylbenzoic acid. The causality behind each experimental choice is explained to provide a self-validating system of protocols.
Melting Point Determination: A Gateway to Purity
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
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Sample Preparation: A small, finely powdered sample of dry 4-Bromo-3-sulfamoylbenzoic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slow, ~1-2 °C/min, near the melting point).
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Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile: The "Shake-Flask" Method
Solubility is a critical parameter influencing a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
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System Preparation: An excess amount of 4-Bromo-3-sulfamoylbenzoic acid is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
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Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Potentiometric Titration Workflow for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and structural integrity.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would reveal the number and connectivity of hydrogen and carbon atoms. For 4-Bromo-3-sulfamoylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns indicative of their relative positions, and exchangeable protons for the carboxylic acid and sulfonamide groups. The ¹³C NMR would show characteristic signals for the carboxyl, sulfonamide-bearing, and bromine-bearing aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present: a broad O-H stretch for the carboxylic acid, a C=O stretch, N-H stretches for the sulfonamide, and S=O stretches.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature.
Synthesis and Purification
A plausible and robust synthetic route to 4-Bromo-3-sulfamoylbenzoic acid starts from the readily available 4-bromobenzoic acid.
Synthetic Pathway
Caption: Synthetic Pathway to 4-Bromo-3-sulfamoylbenzoic Acid.
Detailed Experimental Protocol
Step 1: Chlorosulfonylation of 4-Bromobenzoic Acid
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To a flask equipped with a stirrer and a gas outlet, carefully add chlorosulfonic acid.
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While stirring and cooling in an ice bath, slowly add 4-bromobenzoic acid in portions, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.
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Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
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The precipitated solid, 4-bromo-3-chlorosulfonyl-benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Amination of 4-Bromo-3-chlorosulfonyl-benzoic Acid
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The crude 4-bromo-3-chlorosulfonyl-benzoic acid is added portion-wise to a cooled, stirred solution of concentrated aqueous ammonia.
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The mixture is stirred at room temperature for several hours.
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The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the product.
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The solid 4-Bromo-3-sulfamoylbenzoic acid is collected by filtration, washed with water, and dried.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a product of high purity.
Conclusion: A Foundation for Further Development
The physicochemical properties of 4-Bromo-3-sulfamoylbenzoic acid, governed by its unique combination of functional groups, are fundamental to its potential applications in pharmaceutical and chemical research. This guide has provided a comprehensive overview of these properties and the rigorous experimental methodologies required for their determination. By grounding our understanding in empirical data and sound scientific principles, we can confidently advance the development of novel therapeutics and chemical entities.
References
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PubChem. 4-bromo-3-sulfamoylbenzoic acid. [Link]
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Chempharmatech. 4-Bromo-3-sulfamoylbenzoic acid|59815-19-9. [Link]
Sources
- 1. PubChemLite - 4-bromo-3-sulfamoylbenzoic acid (C7H6BrNO4S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-3-sulfamoylbenzoic acid|59815-19-9-Chempharmatech [chempharmatech.com]
- 3. 50803-23-1 CAS MSDS (4-BROMO-3-CHLOROSULFONYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
